4-methoxy-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-methoxy-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-24-14-6-4-12(5-7-14)17(23)21-18-20-13(11-26-18)9-16(22)19-10-15-3-2-8-25-15/h2-8,11H,9-10H2,1H3,(H,19,22)(H,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEHOLFCFXYWIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Bromoacetyl Thiophen-2-Ylmethylamide
Step 1: Reaction of Thiophen-2-Ylmethylamine with Bromoacetyl Bromide
Thiophen-2-ylmethylamine reacts with bromoacetyl bromide in dichloromethane (DCM) under inert conditions. Triethylamine (TEA) neutralizes HBr, driving the reaction to completion.
$$
\text{Thiophen-2-ylmethylamine} + \text{BrCH}2\text{COBr} \xrightarrow{\text{TEA, DCM}} \text{BrCH}2\text{C(=O)NHCH}_2\text{-thiophen-2-yl}
$$
Conditions :
- Molar ratio : 1:1.2 (amine:bromoacetyl bromide).
- Temperature : 0°C → room temperature (RT), 4 hours.
- Yield : 78–85% after column chromatography (silica gel, hexane/ethyl acetate 3:1).
Analytical Validation :
Synthesis of 4-Methoxybenzothioamide
Step 2: Thionation of 4-Methoxybenzamide
4-Methoxybenzamide undergoes thionation using Lawesson’s reagent in toluene.
$$
\text{4-Methoxybenzamide} \xrightarrow{\text{Lawesson’s reagent}} \text{4-Methoxybenzothioamide}
$$
Conditions :
- Molar ratio : 1:0.6 (amide:Lawesson’s reagent).
- Temperature : Reflux, 6 hours.
- Yield : 92% after recrystallization (ethanol).
Analytical Validation :
Hantzsch Thiazole Synthesis
Step 3: Cyclocondensation of 4-Methoxybenzothioamide with Bromoacetyl Thiophen-2-Ylmethylamide
The thioamide reacts with the α-haloketone in ethanol under reflux to form the thiazole core.
$$
\text{Thioamide} + \text{BrCH}2\text{C(=O)NHCH}2\text{-thiophene} \xrightarrow{\text{EtOH, reflux}} \text{Intermediate A}
$$
Conditions :
- Molar ratio : 1:1.1 (thioamide:α-haloketone).
- Temperature : Reflux, 12 hours.
- Yield : 68% after silica gel chromatography (DCM/methanol 95:5).
Mechanistic Insight :
- Nucleophilic attack : Thioamide’s sulfur attacks the α-carbon of the bromoacetyl group.
- Cyclization : Elimination of HBr forms the thiazole ring.
Analytical Validation :
- HR-MS (ESI+) : m/z calc. for C₁₄H₁₄N₃O₂S₂ [M+H]⁺: 328.0521; found: 328.0524.
- ¹H NMR (DMSO-d₆) : δ 7.88 (s, 1H, thiazole H-5), 6.95–7.20 (m, 3H, thiophene), 4.32 (s, 2H, CH₂-thiophene), 3.85 (s, 3H, OCH₃).
Acylation of 2-Aminothiazole
Step 4: Coupling with 4-Methoxybenzoyl Chloride
Intermediate A reacts with 4-methoxybenzoyl chloride in pyridine to form the final product.
$$
\text{Intermediate A} + \text{4-Methoxybenzoyl chloride} \xrightarrow{\text{Pyridine}} \text{Target Compound}
$$
Conditions :
- Molar ratio : 1:1.5 (amine:acyl chloride).
- Temperature : 0°C → RT, 8 hours.
- Yield : 75% after recrystallization (ethyl acetate/hexane).
Side Reaction Mitigation :
- Exclusion of moisture : Prevents hydrolysis of the acyl chloride.
- Catalytic DMAP : Accelerates acylation while suppressing N-oxide formation.
Analytical Validation :
- IR : 1680 cm⁻¹ (C=O, benzamide), 1245 cm⁻¹ (C–O–C).
- ¹H NMR (DMSO-d₆) : δ 8.12 (s, 1H, thiazole H-5), 7.65 (d, J = 8.5 Hz, 2H, benzamide H-2/H-6), 6.99 (d, J = 8.5 Hz, 2H, benzamide H-3/H-5), 4.40 (s, 2H, CH₂-thiophene), 3.82 (s, 3H, OCH₃).
Optimization and Scalability
Reaction Yield Enhancement
Industrial-Scale Considerations
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Hantzsch | One-pot, high atom economy | Requires toxic α-haloketones |
| Cyclocondensation | Scalable | Low yields for bulky groups |
| Coupling | Chemoselective | Sensitive to moisture |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and benzamide rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted thiazole and benzamide derivatives
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its potential therapeutic effects, including:
- Antimicrobial Activity : Investigated for efficacy against various bacterial strains and fungi. Its structural features may enhance interactions with microbial targets, potentially overcoming drug resistance .
- Anticancer Properties : Studies have shown promise in inhibiting cancer cell lines, particularly estrogen receptor-positive breast cancer cells (MCF7). The compound's ability to modulate biological pathways makes it a candidate for further development in cancer therapies .
Enzyme Inhibition
Research indicates that 4-methoxy-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide may act as an enzyme inhibitor. Its structural motifs allow it to interact with specific enzymes, potentially leading to the development of new inhibitors for therapeutic applications .
Synthesis of Novel Compounds
This compound serves as a building block for synthesizing more complex molecules. Its unique combination of functional groups allows chemists to explore various synthetic pathways and develop derivatives with enhanced properties .
Material Science
In industrial applications, the compound can be utilized in developing new materials with specific properties such as conductivity or fluorescence. Research into its physical properties could lead to innovative applications in electronics or photonics .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial activity of various thiazole derivatives, including 4-methoxy-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development .
Case Study 2: Anticancer Activity
In vitro tests on MCF7 breast cancer cells demonstrated that the compound exhibited cytotoxic effects at micromolar concentrations. The mechanism of action was linked to its ability to induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The thiazole and thiophene moieties are crucial for these interactions, as they can form hydrogen bonds and hydrophobic interactions with the target proteins.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and thiazole-4-carboxamide share the thiazole ring structure.
Benzamide Derivatives: Compounds such as 4-methoxybenzamide and N-(4-methoxyphenyl)benzamide share the benzamide group.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and 2-thiophenemethanol share the thiophene moiety.
Uniqueness
What sets 4-methoxy-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide apart is the combination of these three functional groups in a single molecule, which imparts unique chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Biological Activity
4-methoxy-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide, with the CAS number 941947-41-7, is a complex organic compound notable for its unique structural features, including a thiazole ring, a benzamide group, and a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇N₃O₃S₂ |
| Molecular Weight | 387.5 g/mol |
| IUPAC Name | 4-methoxy-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]-1,3-thiazol-2-yl]benzamide |
| CAS Number | 941947-41-7 |
The compound's structure is characterized by the combination of functional groups that enhance its biological interactions, making it a candidate for various therapeutic applications.
Antiviral and Antimicrobial Properties
Recent studies have explored the antiviral potential of thiazole derivatives, including compounds similar to 4-methoxy-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide. For instance, research indicates that certain thiazolidinone derivatives exhibit significant efficacy against viral RNA polymerases, demonstrating IC50 values in the low micromolar range .
In vitro studies have shown that 4-substituted methoxybenzoyl-thiazole compounds possess broad-spectrum cytotoxicity, indicating their potential as effective antiviral agents . The mechanism of action often involves the disruption of microtubule dynamics, which is crucial for cellular processes such as division and intracellular transport.
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study highlighted that derivatives of methoxybenzoyl-thiazoles exhibit potent cytotoxic effects against various cancer cell lines by interfering with tubulin polymerization . These compounds can arrest cancer cells in the G(2)/M phase of the cell cycle, thus inhibiting their proliferation.
Enzyme Inhibition
Research into enzyme inhibition has revealed that compounds similar to 4-methoxy-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide may act as effective inhibitors of key enzymes involved in disease processes. The thiazole moiety is particularly noted for its ability to bind to active sites of enzymes, thereby blocking their function and contributing to the compound's therapeutic effects .
Case Study: Antiviral Efficacy
In a comparative study evaluating various thiazole derivatives, one compound demonstrated an EC50 value of approximately 0.35 μM against hepatitis C virus NS5B RNA polymerase. This level of activity suggests strong antiviral potential and positions similar compounds as promising candidates for further development .
Case Study: Anticancer Mechanism
A recent investigation into the mechanism of action for methoxybenzoyl-thiazoles revealed that these compounds induce apoptosis in cancer cells through mitochondrial pathways. The study documented significant increases in reactive oxygen species (ROS) levels and activation of caspases in treated cells .
Q & A
Q. Key Considerations :
- Purification via column chromatography or recrystallization ensures high purity (>95%) .
- Reaction progress is monitored using TLC or HPLC .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
Essential techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and structural integrity (e.g., methoxy protons at δ 3.8–4.0 ppm) .
- Mass Spectrometry (ESI-MS or HRMS) : Determines molecular weight (e.g., m/z ~452.5) and validates synthesis .
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹ for amide) .
- HPLC : Assesses purity (>98% for biological assays) .
Note : Cross-validation with elemental analysis ensures stoichiometric accuracy .
Advanced: How can researchers optimize reaction conditions to improve synthesis yield?
Methodological Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalysts : Use DMAP or pyridine to accelerate amidation .
- Temperature Control : Reflux (80–100°C) for thiazole cyclization vs. room temperature for sensitive substitutions .
- Inert Atmospheres : Prevents oxidation of thiol or amine groups during functionalization .
Example : Substituting EDCI with DCC increased amidation yields from 65% to 82% in related thiazole derivatives .
Advanced: What strategies are employed in SAR studies to enhance biological activity?
Methodological Answer:
Structure-Activity Relationship (SAR) approaches:
Substituent Variation :
- Thiophene Modification : Replacing thiophen-2-ylmethyl with bulkier groups (e.g., 5-bromo-thiophene) to enhance hydrophobic interactions .
- Methoxy Positioning : Ortho/meta substitutions on the benzamide alter steric effects and target binding .
Bioisosteric Replacement : Exchanging the thiazole ring with oxadiazole or triazole to improve metabolic stability .
Case Study : A methyl group at the thiophene’s 5-position increased antimicrobial activity by 3-fold (MIC = 2 µM vs. 6 µM) .
Advanced: How to address discrepancies in reported biological activities across studies?
Methodological Answer:
Resolve contradictions via:
- Assay Standardization : Use identical cell lines (e.g., MCF-7 for anticancer studies) and protocols (e.g., MTT assay) .
- Dose-Response Curves : Establish IC₅₀ values under controlled conditions (e.g., 48h incubation, 5% CO₂) .
- Off-Target Screening : Employ kinase profiling or proteomic analysis to identify non-specific interactions .
Example : Discrepancies in acetylcholinesterase inhibition (IC₅₀ = 10 nM vs. 50 nM) were resolved by adjusting pH (7.4 vs. 8.0) .
Advanced: What computational methods are used to predict interactions with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock/Vina) : Predicts binding modes to enzymes (e.g., acetylcholinesterase) with scoring functions (e.g., ΔG = -9.2 kcal/mol) .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR Modeling : Correlates electronic descriptors (e.g., logP, HOMO/LUMO) with bioactivity .
Validation : Cross-check computational results with mutagenesis studies (e.g., Thr286Ala mutation in target enzymes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
